Bienvenue dans la boutique en ligne BenchChem!

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide

Kinase Selectivity c-Met Molecular Docking

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide (CAS 862810-52-4) is a synthetic small-molecule belonging to the imidazo[1,2-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery. Its core structure is shared with compounds developed as adenosine receptor antagonists, PI3K/Akt pathway inhibitors, and notably receptor tyrosine kinase MET (c-Met) inhibitors.

Molecular Formula C23H22N4O
Molecular Weight 370.456
CAS No. 862810-52-4
Cat. No. B2796958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide
CAS862810-52-4
Molecular FormulaC23H22N4O
Molecular Weight370.456
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4
InChIInChI=1S/C23H22N4O/c1-17-11-12-19(21-16-27-14-6-13-24-23(27)26-21)15-20(17)25-22(28)10-5-9-18-7-3-2-4-8-18/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28)
InChIKeyGVNNMMIUKVOGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862810-52-4 – Imidazo[1,2-a]pyrimidine c-Met Kinase Inhibitor Candidate for Oncology and Proliferative Disease Research


N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide (CAS 862810-52-4) is a synthetic small-molecule belonging to the imidazo[1,2-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. Its core structure is shared with compounds developed as adenosine receptor antagonists, PI3K/Akt pathway inhibitors, and notably receptor tyrosine kinase MET (c-Met) inhibitors [2]. The molecule features a 2-methylphenyl linker at the imidazo[1,2-a]pyrimidine C2 position and a 4-phenylbutanamide tail, a combination that positions it as a candidate for modulating ATP-competitive kinase targets implicated in cellular proliferation, angiogenesis, and metastasis [2].

Why Imidazo[1,2-a]pyrimidine Analogs Cannot Substitute for 862810-52-4 in Target-Focused Screens


Within the imidazo[1,2-a]pyrimidine chemotype, minor structural alterations at the 2-aryl substituent or the amide side chain can cause profound shifts in kinase selectivity and potency [1]. For example, repositioning the imidazo[1,2-a]pyrimidine attachment from the 5-position (meta to amide) to the 3-position – as in CAS 862810-08-0 – alters the exit vector angle of the phenylbutanamide tail, which in type II kinase binding modes dictates allosteric pocket occupancy [2]. Likewise, shortening the linker by one carbon or switching to a 2-methoxy substituent on the phenyl ring (e.g., CAS 862810-50-2) modifies both steric complementarity and hydrogen-bonding capacity at the hinge-binding region. Without compound-specific profiling data, researchers cannot assume that any two imidazo[1,2-a]pyrimidine derivatives will recapitulate the same target engagement or phenotypic response. Selection of 862810-52-4 must therefore be justified by its unique substitution pattern, which combines a 2-methyl-5-aryl aniline core with the 4-phenylbutanamide tail – a configuration that, based on patent SAR, was specifically claimed for c-Met inhibition [1].

Quantitative Differentiation Evidence for 862810-52-4 Against Its Closest Structural Analogs


Subtype Selectivity Potential: 862810-52-4 Predicted Binding Pose vs. Literature MET Inhibitor Baseline

Although no direct biochemical IC50 data for 862810-52-4 is available in the public domain, structure-based assessment using the patented imidazo[1,2-a]pyrimidine SAR framework [1] indicates that the 2-methyl-5-aryl aniline substitution pattern present in 862810-52-4 is required for MET kinase hinge-region recognition, while the 4-phenylbutanamide tail extends into the DFG-out allosteric pocket characteristic of type II inhibitors. By contrast, the regioisomer CAS 862810-08-0 (3-substituted, lacks 2-methyl) would present a different dihedral angle between the imidazopyrimidine core and the phenyl ring, predicted to reduce hinge-binding complementarity [1]. Quantitative predictions from the patent SAR table suggest a >10-fold loss in MET IC50 for analogs lacking the 2-methyl substituent [1].

Kinase Selectivity c-Met Molecular Docking

Physicochemical Differentiation: Calculated LogP and TPSA of 862810-52-4 Relative to In-Class Compounds

Computed physicochemical properties for 862810-52-4 (XLogP3-AA = 4.6; Topological Polar Surface Area = 59.3 Ų) [1] place it within oral drug-like chemical space (Lipinski Rule of Five compliant). In comparison, the 3-substituted regioisomer CAS 862810-08-0 exhibits a lower molecular weight (356.4 Da) and a reduced XLogP (~4.1 predicted), potentially yielding higher aqueous solubility but lower membrane permeability [2]. The addition of the 2-methyl group in 862810-52-4 increases lipophilicity by approximately 0.5 log units, which may enhance blood-brain barrier penetration but could also increase plasma protein binding.

Drug-likeness ADME Physicochemical Properties

Kinome-Wide Selectivity Potential: 862810-52-4 Type II Binding Mode vs. Type I ATP-Competitive Imidazopyrimidines

The imidazo[1,2-a]pyrimidine scaffold has been developed as both type I (ATP-competitive, DFG-in) and type II (DFG-out) kinase inhibitors depending on the amide substituent [1]. Patent claims indicate that phenylbutanamide-extended derivatives, such as 862810-52-4, are designed to occupy the DFG-out allosteric back pocket, a binding mode associated with slower off-rates and prolonged target residence time compared to type I imidazo[1,2-a]pyrimidines like crizotinib [1]. While direct kinome profiling data for 862810-52-4 are unavailable, structurally analogous type II MET inhibitors from the same patent series exhibited >50-fold selectivity for MET over VEGFR2 and KDR, in contrast to type I imidazo[1,2-a]pyrimidine MET inhibitors which often show significant VEGFR2 cross-reactivity [2].

Kinase Profiling Type II Inhibitor DFG-out Conformation

Chemical Stability and Synthetic Tractability: 862810-52-4 Amide Bond Resilience Relative to Ester-Containing Imidazopyrimidine Analogs

The 4-phenylbutanamide linkage in 862810-52-4 is inherently more resistant to hydrolytic degradation than ester-containing imidazo[1,2-a]pyrimidine prodrugs or analogs . Vendor datasheets indicate a purity specification of ≥95% (HPLC) for this compound, with the amide bond expected to remain stable under standard assay conditions (pH 7.4, 37°C, 24 h) based on the class stability profile of secondary anilides [1]. By contrast, imidazo[1,2-a]pyrimidine compounds incorporating ester functionalities at the corresponding position (e.g., certain patent example compounds in US20110086860A1) are susceptible to esterase-mediated cleavage in cell-based assays, potentially confounding dose-response measurements .

Chemical Stability Formulation Synthetic Accessibility

Optimal Research and Procurement Scenarios for 862810-52-4 Based on Available Evidence


Type II c-Met Kinase Inhibitor Probe for DFG-out Conformation Studies

Based on its predicted type II binding mode [1], 862810-52-4 is most appropriately deployed as a chemical probe to investigate the DFG-out conformation of c-Met kinase in biochemical and biophysical assays (e.g., fluorescence-based thermal shift, SPR). Its 4-phenylbutanamide tail is expected to engage the allosteric back pocket formed upon DFG-loop rearrangement, making it suitable for experiments requiring selective stabilization of the inactive kinase conformation [1].

Physicochemical Benchmarking in CNS-Penetrant Kinase Inhibitor Discovery

With a computed XLogP of 4.6 and TPSA of 59.3 Ų [2], 862810-52-4 occupies a favorable CNS drug-like property space. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 transport studies, where its relatively high lipophilicity and moderate polarity are benchmarked against less permeable imidazo[1,2-a]pyrimidine analogs [2].

Kinase Selectivity Profiling Against VEGFR2 Off-Target Liability

Given the class-level inference of >50-fold MET/VEGFR2 selectivity for type II phenylbutanamide imidazo[1,2-a]pyrimidines [1], procurement of 862810-52-4 is rational for inclusion in small kinome panels (e.g., 50-kinase panel at 1 µM) to experimentally validate its selectivity fingerprint. This addresses a known problem in MET inhibitor development where type I scaffolds exhibit confounding VEGFR2 activity [1].

Stable Tool Compound for Long-Term Cellular Efficacy Studies

The amide bond in 862810-52-4 confers superior hydrolytic stability compared to ester-containing imidazo[1,2-a]pyrimidine analogs . This property supports its use in extended cell-based assays (≥72 h), such as colony formation assays or 3D spheroid growth inhibition studies in MET-amplified cancer lines, where compound degradation would otherwise underestimate potency .

Quote Request

Request a Quote for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.